Derazantinib

Catalog No.
S547998
CAS No.
1234356-69-4
M.F
C29H29FN4O
M. Wt
468.5764
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derazantinib

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.5764

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Description

The exact mass of the compound Derazantinib is 468.2325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

FGFRs are a family of cell-surface proteins involved in cell growth, proliferation, and survival. Derazantinib works by blocking the activity of these receptors, specifically FGFR1, FGFR2, and FGFR3. This disrupts the signaling pathways that cancer cells rely on to grow and survive. []

Research on Derazantinib

Derazantinib is currently being studied in clinical trials for the treatment of various cancers, including:

  • Intrahepatic cholangiocarcinoma (iCCA): This is a cancer of the bile ducts in the liver. Studies have shown promising results for derazantinib in patients with iCCA harboring specific genetic alterations in the FGFR2 gene, such as fusions or mutations. []
  • Urothelial carcinoma: This is a cancer of the lining of the urinary tract. Early research suggests that derazantinib may have some activity in patients with metastatic urothelial carcinoma with FGFR1-3 genetic alterations, but further investigation is needed. []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.3

Exact Mass

468.2325

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Rossi LD, Vasconcelos GC, Saliba GR, Magalhães Lde C, Soares AM, Cordeiro SS, Amorim RH. [Reliability of functional vision assessment in children with low vision from 2 to 6 years old--searching for evidences]. Arq Bras Oftalmol. 2012 Jul-Aug;75(4):259-63. Portuguese. PubMed PMID: 23258657.
2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.
3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.
4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.
5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.
6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.

Explore Compound Types